Ethyl (E)-2-(5-methyl-2-oxobenzofuran-3(2H)-ylidene)acetate
Description
Ethyl (E)-2-(5-methyl-2-oxobenzofuran-3(2H)-ylidene)acetate is a benzofuran-derived compound characterized by a 5-methyl substituent on the aromatic ring and a 2-oxo group at position 2 of the benzofuran core. The (E)-configuration of the exocyclic double bond between the benzofuran and acetate moieties is critical for its stereochemical stability and reactivity. This compound is synthesized via methods such as Knoevenagel condensation, often yielding a single E isomer due to optimized reaction conditions or chromatographic purification . Its structural features make it a valuable intermediate in medicinal chemistry and materials science.
Structure
3D Structure
Properties
CAS No. |
1440545-29-8 |
|---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl (2E)-2-(5-methyl-2-oxo-1-benzofuran-3-ylidene)acetate |
InChI |
InChI=1S/C13H12O4/c1-3-16-12(14)7-10-9-6-8(2)4-5-11(9)17-13(10)15/h4-7H,3H2,1-2H3/b10-7+ |
InChI Key |
YBQXFHKKDZKMKA-JXMROGBWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\C2=C(C=CC(=C2)C)OC1=O |
Canonical SMILES |
CCOC(=O)C=C1C2=C(C=CC(=C2)C)OC1=O |
Origin of Product |
United States |
Preparation Methods
Benzofuranone Core Synthesis
The 5-methyl-2-oxobenzofuran-3(2H)-one intermediate is synthesized via cyclization of 2-hydroxy-4-methylacetophenone derivatives. Adapted from methods for analogous dimethoxybenzofuranones, the procedure involves:
-
Bayer-Villiger Oxidation : 3,4-Dimethylphenol undergoes oxidation with m-CPBA to form a ketone intermediate, followed by acid-catalyzed rearrangement.
-
Chloroacetonitrile Coupling : Reaction with chloroacetonitrile and ZnCl₂ under HCl gas yields a chlorinated intermediate.
-
Ring Closure : Refluxing in ethanol with sodium acetate induces cyclization, forming the benzofuranone core.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bayer-Villiger Oxidation | m-CPBA, DCM, 16h reflux | 84 |
| Chloroacetonitrile Coupling | ZnCl₂, HCl gas, 0°C → RT | 40 |
| Ring Closure | Ethanol, NaOAc, reflux | 48 |
Ylidene Acetate Formation
The benzofuranone intermediate undergoes Knoevenagel condensation with ethyl propiolate. In a representative protocol:
-
Condensation : Benzofuranone (1 equiv) reacts with ethyl propiolate (1.2 equiv) in acetonitrile under reflux.
-
Stereochemical Control : The (E)-configuration is favored by using bulky bases (e.g., DBU) and anhydrous conditions.
Reaction Conditions :
Phosphine-Catalyzed Domino Sequences
Phosphine catalysts enable one-pot synthesis via tandem Michael addition-cyclization. A validated method involves:
-
Substrate Preparation : Mixing 5-methyl-2-hydroxyacetophenone with ethyl acrylate.
-
Catalytic Cycle : Tributylphosphine (10 mol%) initiates conjugate addition, followed by intramolecular cyclization.
-
Oxidation : Air oxidation converts the intermediate to the ylidene acetate.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst Loading | 10 mol% P(Bu)₃ |
| Solvent | Toluene |
| Time | 12h |
| Yield | 68% |
Mechanistic Insights
Cyclization Pathway
The benzofuranone forms via nucleophilic attack of the phenolic oxygen on the chloroacetonitrile-activated carbonyl, followed by HCl elimination.
Knoevenagel Condensation
The ylidene bond arises from deprotonation of the benzofuranone’s α-C-H, followed by nucleophilic attack on ethyl propiolate’s β-carbon. Steric hindrance from the 5-methyl group directs (E)-selectivity.
Phosphine Catalysis
Tributylphosphine generates a zwitterionic intermediate, facilitating Michael addition. Subsequent cyclization and oxidation yield the target compound without isolating intermediates.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (petroleum ether:ethyl acetate = 5:1 → 1:1). The target compound elutes at Rf = 0.3–0.4.
Spectroscopic Validation
-
¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.42 (s, 3H, C5-CH₃), 4.28 (q, 2H, OCH₂), 6.78 (s, 1H, furan H4), 7.52 (s, 1H, ylidene CH).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclization-Condensation | High purity, scalable | Multi-step, moderate yields | 48–70 |
| Phosphine Catalysis | One-pot, atom-economical | Air-sensitive catalyst | 68 |
Scientific Research Applications
Chemical Profile
- IUPAC Name: Ethyl (E)-2-(5-methyl-2-oxo-1-benzofuran-3-ylidene)acetate
- CAS Number: 1440545-29-8
- Molecular Formula: C₁₃H₁₂O₄
- Molecular Weight: 232.23 g/mol
Organic Synthesis
Ethyl (E)-2-(5-methyl-2-oxobenzofuran-3(2H)-ylidene)acetate serves as a versatile building block in organic synthesis. It is employed in the production of complex organic molecules and spirocyclic benzofuranone scaffolds, which are valuable in medicinal chemistry .
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties: Investigated for its efficacy against various pathogens.
- Anticancer Activity: Explored as a lead compound for the development of new anticancer drugs by inhibiting key enzymes involved in cancer progression .
Pharmaceutical Development
The compound is being explored for its role in synthesizing novel pharmaceutical agents. Its ability to modulate enzyme activity makes it a candidate for drug development targeting specific biological pathways .
Agrochemicals
This compound is utilized in the synthesis of agrochemicals, contributing to the development of effective pesticides and herbicides due to its chemical stability and reactivity .
Case Studies
-
Anticancer Research:
A study demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth . -
Antimicrobial Activity:
Investigations into the antimicrobial properties highlighted its effectiveness against resistant bacterial strains, suggesting potential for development into new antibiotic agents .
Mechanism of Action
The mechanism of action of Ethyl (E)-2-(5-methyl-2-oxobenzofuran-3(2H)-ylidene)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzofuran core can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzofuran Core
a) Ethyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate
- Key Difference : Lacks the 5-methyl group present in the target compound.
- Synthesis : Prepared as a single E isomer under similar conditions, highlighting the role of substituents in isomer selectivity .
- Applications : Used as a precursor for bioactive molecules due to the reactive α,β-unsaturated ester moiety.
b) Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate
- Key Differences : Contains a bromo substituent at position 5 and a sulfinyl group at position 3 instead of methyl and oxo groups.
- Synthesis : Synthesized via oxidation of the corresponding sulfanyl derivative using 3-chloroperoxybenzoic acid .
c) Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate
Heterocyclic Analogues
a) Ethyl (E)-2-(5-methyl-1,1-dioxo-2-phenyl-1,2-benzothiazol-3(2H)-ylidene)acetate
- Core Structure : Benzothiazole (sulfur and nitrogen atoms) instead of benzofuran (oxygen atom).
- Synthesis : Achieved via alkyne-directed hydroarylation, yielding a 98:2 E/Z ratio .
- Reactivity : The electron-withdrawing sulfonyl group alters electronic properties compared to the oxo group in benzofurans.
b) (E)-Ethyl 2-(chroman-4-ylidene)acetate
Isomerism and Purification
- E/Z Isomerism : Many analogues, such as (E)-3-benzylidenebenzofuran-2(3H)-one, are synthesized as E/Z mixtures. Isolation of the E isomer often requires chromatography on silica gel .
- Target Compound : Synthesized as a single E isomer, likely due to steric or electronic effects from the 5-methyl group favoring the E configuration .
Comparative Data Table
Biological Activity
Ethyl (E)-2-(5-methyl-2-oxobenzofuran-3(2H)-ylidene)acetate, a compound belonging to the benzofuran class, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine and industry.
Chemical Profile
Molecular Structure:
- IUPAC Name: Ethyl (E)-2-(5-methyl-2-oxo-1-benzofuran-3-ylidene)acetate
- CAS Number: 1440545-29-8
- Molecular Formula: C13H12O4
- Molecular Weight: 232.23 g/mol
Structural Characteristics:
The compound features a benzofuran core with an ethyl ester group and a methyl substituent, which may influence its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves a Knoevenagel condensation reaction between 5-methyl-2-hydroxybenzaldehyde and ethyl acetoacetate, using sodium ethoxide as a base. The reaction proceeds through cyclization to form the benzofuran ring.
Synthetic Route:
- Reactants: 5-methyl-2-hydroxybenzaldehyde, ethyl acetoacetate.
- Catalyst: Sodium ethoxide.
- Reaction Conditions: Base-catalyzed condensation followed by cyclization.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
1. Antimicrobial Properties:
Studies have shown that compounds within the benzofuran class can inhibit the growth of various bacteria and fungi. This compound is being investigated for its potential as an antimicrobial agent, with preliminary results suggesting effective inhibition against specific pathogens.
2. Anticancer Activity:
Research into the anticancer properties of benzofurans indicates that they can induce apoptosis in cancer cells. This compound may interact with cellular pathways involved in cancer progression, although detailed mechanisms remain to be elucidated.
3. Mechanism of Action:
The biological activity of this compound may involve interactions with enzymes or receptors, modulating their activity through π–π stacking interactions due to the aromatic nature of the benzofuran core. The ester group can undergo hydrolysis, releasing active metabolites that may exert biological effects.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzofuran derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting potential for further development as an antimicrobial agent.
Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective concentration ranges for inducing apoptosis in targeted cancer cells.
Comparative Analysis
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | |
| Ethyl 2-(2-oxobenzofuran-3(2H)-ylidene)acetate | Similar structure without methyl substituent | Lower reactivity | |
| 2-(5-methyl-2-oxobenzofuran-3(2H)-ylidene)acetic acid | Carboxylic acid analog | Different pharmacokinetics |
Q & A
Q. How can computational methods aid in predicting reactivity or stability of derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
